Allyl-prop-2-ynyl-amine hydrochloride
Overview
Description
Scientific Research Applications
Allyl-prop-2-ynyl-amine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
- However, indole derivatives, in general, have been associated with diverse activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Biochemical Pathways
Result of Action
- Cellular effects are speculative due to limited data. However, indole derivatives often exhibit diverse activities:
- Some indole compounds inhibit viral replication . Indole derivatives may modulate inflammatory responses. They can scavenge free radicals. These may include antitubercular, antidiabetic, and antimalarial properties.
Biochemical Analysis
Biochemical Properties
Allyl-prop-2-ynyl-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in nucleophilic substitution reactions, which are crucial in biochemical pathways. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, by forming Schiff bases with the enzyme’s active site . This interaction can modulate the enzyme’s activity, leading to changes in metabolic flux.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression profiles. This can result in changes in cellular metabolism, such as increased or decreased production of certain metabolites . Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can form covalent bonds with the active sites of enzymes, resulting in enzyme inhibition. This can lead to changes in gene expression, as the inhibition of specific enzymes can alter the levels of metabolites that regulate gene expression . Additionally, this compound can interact with transcription factors, modulating their activity and leading to changes in gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism, such as aminotransferases and dehydrogenases . The compound can modulate metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, this compound can increase the production of certain amino acids by enhancing the activity of aminotransferases . This can have downstream effects on cellular metabolism and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can bind to amino acid transporters, allowing it to enter cells and accumulate in specific tissues. The localization and accumulation of this compound can influence its activity and function, as it can interact with target enzymes and proteins in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and modulate cellular metabolism . This subcellular localization is essential for the compound’s role in regulating cellular processes and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Allyl-prop-2-ynyl-amine hydrochloride involves the reaction of allyl chloride or propargyl bromide with a 40% aqueous solution of methylamine at room temperature under constant stirring . The reaction typically proceeds with a molar ratio of 4:1 (amine to halide), resulting in the formation of the desired amine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The product is usually obtained by crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Allyl-prop-2-ynyl-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Comparison with Similar Compounds
Similar Compounds
Methyl(prop-2-ynyl)amine: Similar in structure but with a methyl group instead of an allyl group.
Ethyl(prop-2-ynyl)amine: Similar in structure but with an ethyl group instead of an allyl group.
Allylamine: Contains an allyl group but lacks the prop-2-ynyl group.
Uniqueness
Allyl-prop-2-ynyl-amine hydrochloride is unique due to the presence of both allyl and prop-2-ynyl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
N-prop-2-ynylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-3-5-7-6-4-2;/h1,4,7H,2,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTUMVCSIRFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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